1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a fluorophenoxy group, dimethoxy groups, and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring system.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenoxy group is introduced into the molecule.
Carbothioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound is used to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(2-fluorophenoxy)quinoline: A compound with a similar core structure but different functional groups.
5-{4-[(4-fluorophenoxy)methyl]phenyl}-1H-tetrazole: Another compound with a fluorophenoxy group but different core structure.
5-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazole: A compound with a similar fluorophenoxy group and different heterocyclic core.
Uniqueness
1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H25FN2O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C25H25FN2O3S/c1-29-23-14-17-12-13-28(25(32)27-19-6-4-3-5-7-19)22(21(17)15-24(23)30-2)16-31-20-10-8-18(26)9-11-20/h3-11,14-15,22H,12-13,16H2,1-2H3,(H,27,32) |
InChI Key |
NZYOPFMQBOKLAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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